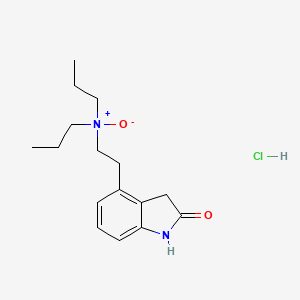
Ropinirole N-Oxide Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ropinirole N-Oxide Hydrochloride is a derivative of Ropinirole, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. This compound is characterized by the addition of an N-oxide group to the Ropinirole molecule, which may alter its pharmacological properties and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ropinirole N-Oxide Hydrochloride typically involves the oxidation of Ropinirole. One common method is the reaction of Ropinirole with hydrogen peroxide in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the N-oxide group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ropinirole N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The primary reaction for its synthesis.
Reduction: Can be reduced back to Ropinirole under specific conditions.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalysts like peracids.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: this compound.
Reduction: Ropinirole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ropinirole N-Oxide Hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study oxidation reactions.
Biology: Investigated for its potential neuroprotective effects in models of neurodegenerative diseases.
Medicine: Explored for its efficacy in treating conditions like Parkinson’s disease and Restless Legs Syndrome.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Ropinirole N-Oxide Hydrochloride exerts its effects by stimulating dopamine D2 and D3 receptors in the brain. This action helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome by enhancing dopaminergic neurotransmission. The N-oxide group may influence the compound’s binding affinity and metabolic stability, potentially leading to improved therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Ropinirole: The parent compound, used widely in clinical settings.
Pramipexole: Another non-ergoline dopamine agonist with similar therapeutic uses.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous drug delivery.
Uniqueness
Ropinirole N-Oxide Hydrochloride is unique due to the presence of the N-oxide group, which may enhance its pharmacokinetic properties and stability compared to its parent compound, Ropinirole. This modification can potentially lead to better therapeutic efficacy and reduced side effects .
Properties
Molecular Formula |
C16H25ClN2O2 |
|---|---|
Molecular Weight |
312.83 g/mol |
IUPAC Name |
N-[2-(2-oxo-1,3-dihydroindol-4-yl)ethyl]-N-propylpropan-1-amine oxide;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-3-9-18(20,10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H |
InChI Key |
IUEHDKXXYREZCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC[N+](CCC)(CCC1=C2CC(=O)NC2=CC=C1)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine](/img/structure/B15292531.png)
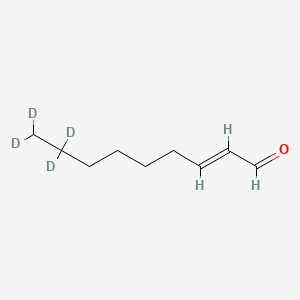
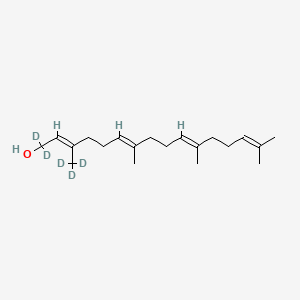
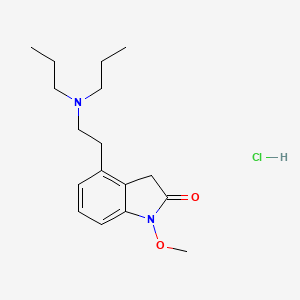
![2-[(2R)-1-phenylmethoxy-3-(4-phenylphenyl)propan-2-yl]isoindole-1,3-dione](/img/structure/B15292549.png)


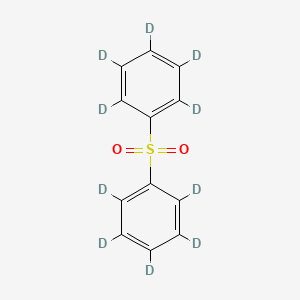
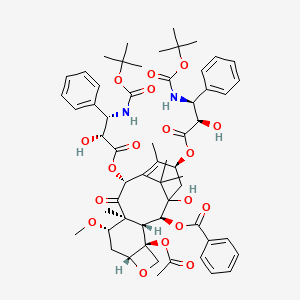
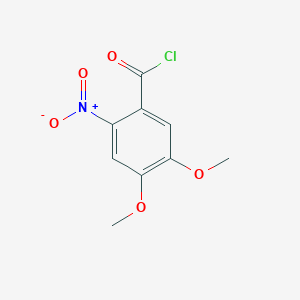
![[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine](/img/structure/B15292606.png)
![5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-ethyl-D-glycero-D-galacto-non-2-enonic Acid](/img/structure/B15292613.png)

![trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B15292620.png)
